molecular formula C10H5Cl2NO2 B133601 Quinchlorac CAS No. 84087-01-4

Quinchlorac

Cat. No. B133601
CAS RN: 84087-01-4
M. Wt: 242.05 g/mol
InChI Key: FFSSWMQPCJRCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinchlorac is an herbicide used in agricultural, forestry, and horticultural applications. It is a selective systemic herbicide that is used to control broadleaf weeds and grasses. This compound is a chlorinated phenoxy acid that is absorbed by the foliage and roots of plants. It is used to control a wide variety of weeds, including annual and perennial grasses, sedges, and broadleaf weeds. This compound is a useful herbicide for controlling weeds in a variety of settings, and has a number of advantages and limitations.

Scientific Research Applications

Weed Control in Rice Cultivation

A study evaluated the efficacy of Quinchlorac for controlling grassy weeds and sedges in paddy fields. The research found significant control of these weeds with this compound without any phytotoxic effects on rice, highlighting its effectiveness in rice cultivation (Shivashenkaramurthy et al., 2020).

Interaction with Proteins

Quinclorac's interaction with bovine serum albumin (BSA) was studied, revealing insights into its binding mechanisms. This interaction, involving hydrogen bonding and van der Waals forces, is essential for understanding its behavior in biological systems (Han et al., 2009).

Herbicide Drift Impact on Tomatoes

Research on the impact of Quinclorac drift on tomato plants indicated that higher application rates and multiple applications increased residue levels and half-lives in tomato tissue. This study is crucial for understanding the environmental impact of Quinclorac usage (Lovelace et al., 2009).

Residual Impact on Subsequent Crops

A field experiment showed that Quinclorac residues in paddy soil exhibited first-order kinetics decay with a half-life of 28-30 days. The study evaluated the risk posed by these residues to subsequent crops, specifically tobacco, providing critical insights for agricultural practices (Zhong et al., 2018).

Role in Plant Stress Response

A study investigating the effects of Quinclorac on rice cultivars under stress revealed that salicylic acid plays a role in mitigating Quinclorac toxicity. It highlighted how Quinclorac influences the antioxidant defense system and hormone regulation in plants (Wang et al., 2016).

Resistance Mechanisms in Weeds

Research on Echinochloa phyllopogon, a grass weed, uncovered mechanisms of resistance to Quinclorac. This includes insensitivity in the ethylene production pathway and increased β-cyanoalanine synthase activity, offering insights into herbicide resistance management (Yasuor et al., 2012).

Detoxification by Microorganisms

A study isolated a Streptomyces sp. strain capable of degrading Quinclorac, offering a potential bioremediation approach. This microbial strain showed a high degradation efficiency, which could be significant in reducing environmental toxicity (Lang et al., 2018).

Transcriptome Analysis in Rice

Transcriptome analysis in rice exposed to Quinclorac identified genes involved in its detoxification. This research provides potential markers for understanding how rice plants respond and detoxify Quinclorac at the molecular level (Xu et al., 2015).

Mechanism of Action

Target of Action

Quinclorac, also known as Quinchlorac, is a highly selective auxin herbicide . It primarily targets annual grasses and several annual and perennial broadleaf weeds . The herbicide is particularly effective against barnyardgrass .

Mode of Action

Quinclorac acts as an auxin mimic and is classified as a quinolone carboxylic acid . It is absorbed by the foliage and translocated throughout the plant . By mimicking an auxin overdose, quinclorac affects the phytohormonal system in sensitive plants . It stimulates the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity, thus promoting ethylene biosynthesis .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in the plant’s biochemical pathways. In susceptible dicots, increased levels of ethylene trigger an accumulation of abscisic acid (ABA), which plays a major role in growth inhibition and the induction of epinasty and senescence . In sensitive grasses, quinclorac leads to an accumulation of tissue cyanide, formed as a co-product during increased ACC and ethylene synthesis .

Pharmacokinetics

Quinclorac is readily absorbed by germinating seeds, roots, and leaves and is translocated in the plant both acropetally and basipetally . No significant differences in uptake, translocation, or metabolism of quinclorac between resistant and sensitive grasses were found .

Result of Action

The result of quinclorac’s action is the inhibition of growth in susceptible plants. Symptoms exhibited by broadleaf weeds include leaf and stem curling or twisting, and necrosis . Susceptible grasses show signs of stunted growth, chlorosis (whitening), and slow reddening followed by necrosis and death .

Action Environment

Quinclorac is used in various environments, including barley, canary seed, rape seed (canola), non-crop areas, pasture, rhubarbs cranberry, rice, sorghum, and wheat . The herbicide’s action, efficacy, and stability can be influenced by environmental factors such as the timing of application and the presence of adjuvants or surfactants . For example, dependable postemergence weed control results with quinclorac-only products require the addition of a spray adjuvant .

Safety and Hazards

Quinclorac may cause moderate eye irritation and may be harmful if swallowed or absorbed through the skin . It is not approved for use in the European Union and has a high class 3 threshold of toxicological concern .

properties

IUPAC Name

3,7-dichloroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSSWMQPCJRCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032641
Record name Quinclorac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 0.065 mg/kg (pH 7, 20 °C), Solubility in acetone 2 g/kg, ethanol 2 g/kg, In acetone <1 g/100 mL at 20 °C; practically insoluble in other organic solvents
Record name Quinclorac
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.75
Record name Quinclorac
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

log Kow: -0.75 (pH 7). VP: <0.01mPa (20 °C)
Record name Quinclorac
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White/yellow solid, Colorless crystalline solid

CAS RN

84087-01-4, 113875-40-4
Record name Quinclorac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84087-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinclorac [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084087014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dichloroquinoline-8-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113875404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinclorac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dichloroquinoline-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-Quinolinecarboxylic acid, 3,7-dichloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINCLORAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J06V625EE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Quinclorac
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

274 °C
Record name Quinclorac
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinchlorac
Reactant of Route 2
Quinchlorac
Reactant of Route 3
Reactant of Route 3
Quinchlorac
Reactant of Route 4
Reactant of Route 4
Quinchlorac
Reactant of Route 5
Quinchlorac
Reactant of Route 6
Quinchlorac

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.